![molecular formula C15H10F3NO3 B14198817 4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid CAS No. 849049-06-5](/img/structure/B14198817.png)
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid typically involves the reaction of 2-(trifluoromethyl)phenol with suitable reagents to form the phenoxy group, followed by the introduction of the imino and benzoic acid functionalities. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Nitration and Reduction: The nitration of aromatic compounds followed by reduction to introduce the imino group.
Industrial Production Methods
Industrial production methods often utilize continuous flow processes to ensure consistent quality and yield. These methods involve optimized reaction conditions such as temperature, pressure, and reagent concentrations to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, ruthenium, copper.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s applicability in different fields .
Scientific Research Applications
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Used in similar synthetic applications.
4-Methyl-2-(trifluoromethyl)benzoic acid: Another compound with a trifluoromethyl group, used as a pharmaceutical intermediate.
Uniqueness
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
849049-06-5 |
|---|---|
Molecular Formula |
C15H10F3NO3 |
Molecular Weight |
309.24 g/mol |
IUPAC Name |
4-[[2-(trifluoromethyl)phenoxy]iminomethyl]benzoic acid |
InChI |
InChI=1S/C15H10F3NO3/c16-15(17,18)12-3-1-2-4-13(12)22-19-9-10-5-7-11(8-6-10)14(20)21/h1-9H,(H,20,21) |
InChI Key |
GSURGZXUNNXXET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)ON=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


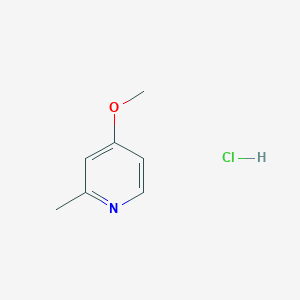
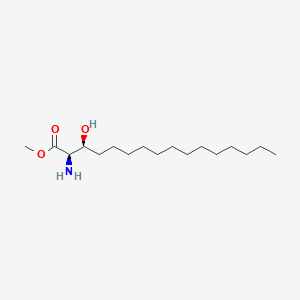
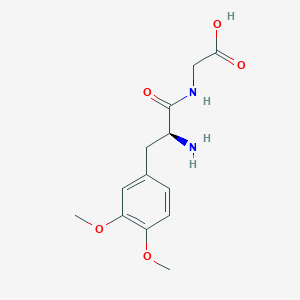
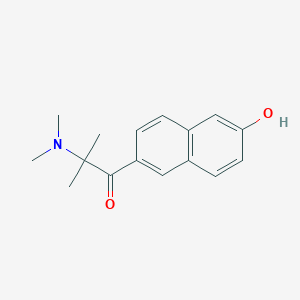

![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)

![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)
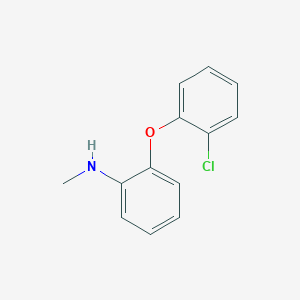

![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
